Acetic acid, thiocyanato-, cyclohexyl ester
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Overview
Description
Acetic acid, thiocyanato-, cyclohexyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (SCN) attached to the acetic acid moiety, which is further esterified with cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, cyclohexyl ester typically involves the esterification of acetic acid with cyclohexanol in the presence of a thiocyanating agent. One common method is the photochemical or electrochemical thiocyanation, where thiocyanic acid salts are used as the source of the thiocyanato group . The reaction is initiated by visible light or electricity, which generates the SCN radical via one-electron oxidation of the SCN anion, followed by its addition to the substrate .
Industrial Production Methods: The use of visible light and electricity as green oxidants makes these methods particularly attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, thiocyanato-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other reduced sulfur species.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce thiols .
Scientific Research Applications
Acetic acid, thiocyanato-, cyclohexyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid, thiocyanato-, cyclohexyl ester involves the generation of reactive intermediates, such as SCN radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s observed effects. The specific pathways involved depend on the reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
Acetic acid, cyclohexyl ester: Lacks the thiocyanato group, making it less reactive in certain chemical processes.
Thiocyanato esters: Other esters with thiocyanato groups, such as methyl thiocyanate or ethyl thiocyanate, have similar reactivity but different physical properties due to their varying ester moieties.
Uniqueness: Acetic acid, thiocyanato-, cyclohexyl ester is unique due to the combination of the cyclohexyl ester and thiocyanato functionalities.
Properties
CAS No. |
5349-27-9 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
cyclohexyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C9H13NO2S/c10-7-13-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 |
InChI Key |
ZSPGSFWBGIOVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CSC#N |
Origin of Product |
United States |
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